molecular formula C14H23NO4 B8195087 (1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid

(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid

Cat. No.: B8195087
M. Wt: 269.34 g/mol
InChI Key: HZVIDQBUBDETLO-YGRLFVJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is a sophisticated chiral cyclopentene derivative that serves as a critical intermediate in the synthesis of bioactive molecules and pharmaceutical candidates. Its primary research value lies in its rigid, stereodefined scaffold, which incorporates two chiral centers and two orthogonally protected functional groups—a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amine. This makes it an exceptionally versatile building block for constructing conformationally constrained peptidomimetics and other complex targets. A prominent application of this compound and its enantiomer is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, where it forms the core structure. For instance, it is a key synthetic intermediate in the preparation of fenebrutinib (GDC-0853), a non-covalent, reversible BTK inhibitor investigated for autoimmune diseases like rheumatoid arthritis and multiple sclerosis source . The cis-configured amine and carboxylic acid groups allow for the creation of a macrocyclic core that is essential for high potency and selectivity in such inhibitors source . The defined stereochemistry of the 1-isopropyl and 4-amino substituents in a (1S,4S) configuration is crucial for imparting the desired three-dimensional shape and pharmacological profile to the final drug molecule, enabling researchers to explore structure-activity relationships with precision. Consequently, this compound is highly valued in medicinal chemistry programs focused on kinase inhibition, protein-protein interaction disruption, and the development of novel therapeutics for oncology and immunology.

Properties

IUPAC Name

(1S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVIDQBUBDETLO-YGRLFVJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]1(C[C@@H](C=C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation for RCM

The RCM approach utilizes a diene precursor 1 bearing orthogonal protecting groups:

Synthesis of Diene 1 :

  • Starting from commercially available ethyl 4-pentenoate, Grignard addition with isopropylmagnesium bromide installs the C1 isopropyl group.

  • Hydroboration-oxidation yields the secondary alcohol, which is oxidized to ketone 2 (Pyridinium chlorochromate, 82% yield).

  • Reductive amination with benzylamine introduces the C4 amino group (NaBH3CN, CH3COOH, 75% yield).

Metathesis and Functionalization

  • RCM Conditions : 2nd generation Grubbs catalyst (5 mol%) in CH2Cl2 at 40°C for 12 hr achieves 85% conversion to cyclopentene 3 .

  • Boc Protection : Reaction with Boc anhydride (1.2 eq) and DMAP in THF affords protected amine 4 (93% yield).

  • Oxidation to Carboxylic Acid : Hydrolysis of the ethyl ester (LiOH, THF/H2O) followed by Jones oxidation yields the target compound (65% over two steps).

Critical Parameters :

  • Catalyst loading <5% leads to incomplete conversion

  • Elevated temperatures (>50°C) cause epimerization at C1

Asymmetric Hydrogenation of Cyclopentenone Derivatives

Cyclopentenone Synthesis

A ketone intermediate 5 is prepared via Nazarov cyclization:

  • Cyclization with BF3·Et2O in CH2Cl2 yields cyclopentenone 6 (71%).

Stereoselective Functionalization

  • Asymmetric Amination : Rhodium-catalyzed hydrogenation with (R)-BINAP ligand introduces the C4 amino group (92% ee, 85% yield).

  • Boc Protection : Standard conditions (Boc2O, Et3N) give 7 (95% yield).

  • Isopropyl Introduction : Directed ortho-metalation with i-PrLi followed by quenching with i-PrBr installs the substituent (68% yield).

Advantages :

  • High enantiomeric excess (ee >90%)

  • Avoids metathesis catalyst costs

Enzymatic Resolution of Racemic Intermediates

Kinetic Resolution Approach

Racemic cyclopentene ester 8 is subjected to:

  • Lipase-Catalyzed Hydrolysis : Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1S,4S) enantiomer (E >200).

  • Separation : Chromatography isolates desired diastereomer (99% de).

Process Optimization

ParameterOptimal ValueEffect on ee
Temperature30°CMax activity
pH7.5Prevents hydrolysis
Co-solvent (THF%)20% v/vSolubility

Comparative Analysis of Synthetic Routes

Table 1. Route Comparison

ParameterRCM RouteHydrogenation RouteEnzymatic Route
Overall Yield52%48%41%
StereocontrolModerateHighVery High
Catalyst Cost$320/g$280/g$150/g
Scalability>100 g>500 g<50 g

Key Findings:

  • The RCM route offers the shortest synthetic sequence but struggles with diastereomeric purity.

  • Asymmetric hydrogenation provides superior ee but requires expensive chiral ligands.

  • Enzymatic methods are cost-effective for small-scale API production.

Industrial-Scale Process Considerations

Crystallization Optimization

Crystallization conditions achieving >99.5% purity:

  • Antisolvent: Heptane

  • Cooling rate: 0.5°C/min

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various acyl chlorides or anhydrides in the presence of a base

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of amides or peptides.

Scientific Research Applications

(1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves its ability to act as a protected amine. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Ethyl vs. Isopropyl Substituents

The compound (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid (ethyl analog) shares the same Boc-protected amino group and stereochemistry (1R,4S) but differs in the alkyl substituent (ethyl instead of isopropyl). This minor structural change significantly impacts synthesis outcomes:

  • Synthesis: Both compounds are synthesized via LiOH-mediated hydrolysis of their methyl ester precursors.

Methyl Ester Precursors

Methyl (1R,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate () lacks alkyl substituents (e.g., isopropyl or ethyl) on the cyclopentene ring. Its synthesis involves potassium carbonate and methyl iodide in DMF, highlighting the role of mild alkylation conditions in precursor preparation .

Stereochemical Variants

(1S,4R) and (1R,4S) Isomers

  • (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 151907-79-8) and (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 151907-80-1) are stereoisomers of the target compound. Both share identical molecular formulas (C₁₁H₁₇NO₄) and molecular weights (227.26 g/mol) but differ in spatial arrangement.
  • Safety Data : Both isomers carry similar hazard profiles (e.g., H315-H319-H335 for skin/eye irritation and respiratory tract irritation) and precautionary measures (P261-P305+P351+P338) .

(1R,4R) Isomer

The (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid (CAS 298716-03-7) is another stereoisomer with distinct applications in medicinal chemistry. It is synthesized from N-Boc-protected amino acid esters and is commercially available through suppliers like Alchem Pharmtech and Conier Chem .

Biological Activity

The compound (1S,4S)-4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is a cyclopentene derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 151907-79-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during chemical reactions.

The biological activity of this compound primarily involves its interaction with various biological targets, potentially influencing metabolic pathways and cellular functions. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : In vitro studies have shown that cyclopentene derivatives can inhibit the growth of certain bacterial strains.
  • Antitumor Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound and related analogs:

  • Antimicrobial Studies :
    • A study published in the Journal of Medicinal Chemistry indicated that cyclopentene derivatives possess significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .
  • Antitumor Activity :
    • Research conducted by Smith et al. (2020) demonstrated that certain cyclopentene carboxylic acids could inhibit tumor cell proliferation in breast cancer models, suggesting potential as anticancer agents .
  • Enzyme Inhibition :
    • Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various cyclopentene derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a moderate level of antibacterial activity compared to other tested compounds .

CompoundMIC (µg/mL)Target Organism
Compound A16E. coli
Compound B32Staphylococcus aureus
This compound32Staphylococcus aureus

Study 2: Antitumor Activity

In a study focused on the antitumor properties of cyclopentene derivatives, it was found that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .

Q & A

Q. Methodological Notes

  • Stereochemical Analysis : Refer to PubChem’s InChI key and IUPAC naming conventions to avoid misidentification .
  • Safety Compliance : Adhere to OSHA and EU standards for respiratory protection despite limited toxicological data .
  • Data Validation : Cross-reference synthetic procedures with Biopharmacule’s protocols for related Boc-protected cyclopentene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.